molecular formula C19H28N6O2 B5411083 {1'-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol

{1'-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol

Cat. No.: B5411083
M. Wt: 372.5 g/mol
InChI Key: SLBZGYQDRMYCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a [1,2,4]triazolo[4,3-a]pyrimidine ring which is a fused ring system involving a triazole ring and a pyrimidine ring . This type of structure is often found in various pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The [1,2,4]triazolo[4,3-a]pyrimidine core is a heterocyclic structure that contains nitrogen atoms. This structure is planar which allows it to stack well in crystal structures and interact with biological targets .


Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyrimidine core can undergo various reactions. For example, the Dimroth rearrangement involves protonation of the nitrogen atom of a pyrimidine derivative, ring opening, tautomerization with the H-shift in the 1,2,4-triazole ring, ring closure, and deprotonation .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have antimicrobial , anticancer , and other activities.

Properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13-10-14(2)25-17(21-22-19(25)20-13)18(27)24-7-3-4-16(11-24)23-8-5-15(12-26)6-9-23/h10,15-16,26H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBZGYQDRMYCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(=O)N3CCCC(C3)N4CCC(CC4)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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